![molecular formula C23H26N2O5S B1237162 (1-Tert-Butyl-5-Hydroxy-1h-Pyrazol-4-Yl)[6-(Methylsulfonyl)-4'-Methoxy-2-Methyl-1,1'-Biphenyl-3-Yl]methanone](/img/structure/B1237162.png)
(1-Tert-Butyl-5-Hydroxy-1h-Pyrazol-4-Yl)[6-(Methylsulfonyl)-4'-Methoxy-2-Methyl-1,1'-Biphenyl-3-Yl]methanone
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Overview
Description
DAS869 is a benzoylpyrazole. It has a role as a herbicide and an EC 1.13.11.27 (4-hydroxyphenylpyruvate dioxygenase) inhibitor.
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods
The synthesis of pyrazole derivatives, including those similar to the compound , often involves multi-step reactions and can be characterized using techniques like NMR and FT-IR. These methods allow for the creation of a range of derivatives with potential biological activities (Wang et al., 2015).
Structural Analysis
Compounds like this one have been synthesized and characterized using various spectroscopic methods, including 1H NMR and MS, to establish their molecular structures. X-ray diffraction is also used for structural identification (Cao et al., 2010).
Biological Activities
Antimicrobial Properties
Some pyrazole derivatives have shown antimicrobial activity, with compounds containing specific groups like methoxy exhibiting higher activity. This suggests potential uses in fighting bacterial infections (Kumar et al., 2012).
Antifungal Applications
Pyrazole derivatives have also been investigated for antifungal properties, indicating potential in treating fungal infections (Lv et al., 2013).
Herbicidal Activity
Some research has focused on the herbicidal potential of pyrazole ketone compounds, although the activity was found to be lower than commercial herbicides in preliminary studies (Fu et al., 2020).
Antioxidant and Antibacterial Effects
Recent studies on pyrazole derivatives have revealed moderate antioxidant and antibacterial activities, suggesting their potential use in these fields (Lynda, 2021).
Molecular Docking and Biological Evaluation
Molecular docking studies of pyrazoline-incorporated isoxazole derivatives, which are structurally similar to the compound , have shown potential for anticancer and antitubercular activities (Radhika et al., 2020).
properties
Molecular Formula |
C23H26N2O5S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-tert-butyl-4-[3-(4-methoxyphenyl)-2-methyl-4-methylsulfonylbenzoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H26N2O5S/c1-14-17(21(26)18-13-24-25(22(18)27)23(2,3)4)11-12-19(31(6,28)29)20(14)15-7-9-16(30-5)10-8-15/h7-13,24H,1-6H3 |
InChI Key |
OTAFXLUVGUBEOU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C2=CC=C(C=C2)OC)S(=O)(=O)C)C(=O)C3=CNN(C3=O)C(C)(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1C2=CC=C(C=C2)OC)S(=O)(=O)C)C(=O)C3=CNN(C3=O)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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